1.10-Decanediol (CAS Registry Number: 112-47-0) is a ten-carbon chain diol (a molecule with two hydroxyl groups) found naturally in some plants, including Perilla frutescens []. While the exact biological function within these plants is not fully understood, its chemical properties make it a potentially useful tool in various scientific research applications.
Due to its functional groups, 1,10-decanediol can be used as a building block in the synthesis of more complex molecules. Research has explored its application in the creation of fatty acids [] and DNA duplexes [].
The diol functionality allows 1,10-decanediol to participate in reactions for creating polymers. Scientists are investigating its potential use in the development of new materials with specific properties [].
1,10-Decanediol is a linear aliphatic diol with the chemical formula . It is classified as a decanediol, specifically an α,ω-diol, meaning it has hydroxyl groups (-OH) at both ends of its carbon chain. The compound appears as white crystalline solids or powders, with a melting point ranging from 70 to 73 °C and a boiling point of approximately 297 °C . It is soluble in alcohol and hot ether but is almost insoluble in cold water and petroleum ether .
1,10-Decanediol has several synonyms, including decamethylene glycol and 1,10-dihydroxydecane. Its molecular weight is approximately 174.28 g/mol . The compound exhibits stability under standard conditions but can be incompatible with strong oxidizing agents and reducing agents .
Currently, there's no scientific research readily available on the specific mechanism of action of 1,10-decanediol in biological systems.
The synthesis often involves the esterification of sebacic acid followed by reduction processes to yield the final product .
Research indicates that 1,10-decanediol exhibits antimicrobial properties, making it a candidate for various applications in pharmaceuticals and personal care products. Its low toxicity profile suggests potential use as a safe additive in formulations . The compound has been studied for its effects on cellular membranes and may influence lipid bilayer properties due to its amphiphilic nature.
1,10-Decanediol can be synthesized through several methods:
1,10-Decanediol finds utility in various fields:
Studies on 1,10-decanediol interactions focus primarily on its biological effects and compatibility with other substances. Its interaction with lipid membranes has been explored due to its potential use in drug delivery systems where it can enhance permeation through biological barriers. Additionally, its low toxicity makes it suitable for formulations that require skin contact.
1,10-Decanediol shares similarities with other aliphatic diols. Here’s a comparison highlighting its uniqueness:
Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Unique Features |
---|---|---|---|---|
1,6-Hexanediol | C6H14O2 | -8 | 186 | Shorter chain length; more soluble in water |
1,8-Octanediol | C8H18O2 | 16 | 218 | Intermediate chain length; used in surfactants |
1,9-Nonanediol | C9H20O2 | 20 | 250 | Similar structure; less common than decanediol |
1,10-Decanediol | C10H22O2 | 70-73 | 297 | Longest chain among these; versatile applications |
The unique characteristic of 1,10-decanediol is its longer carbon chain compared to other similar compounds, which contributes to its distinct physical properties and broad applicability across various industries.